4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile, also known as 4-TMPP, is an organic compound that has been studied for its potential applications in the scientific research field. 4-TMPP is a nitrogen-containing heterocyclic compound, and is composed of a pyrazole ring and a boron-containing dioxaborolane moiety. It is a colorless solid that is soluble in organic solvents, and is used as a starting material for the synthesis of various compounds.
Scientific Research Applications
Synthesis and Characterization
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives are studied for their synthesis and characterization, involving spectroscopic techniques and X-ray diffraction. These studies provide insights into the molecular structure and characteristics of these compounds (Liao, Liu, Wang, & Zhou, 2022).
Structural Analysis through Density Functional Theory (DFT)
- DFT is utilized to calculate the molecular structures of these derivatives, revealing their conformation and electronic properties. This computational approach is validated against experimental data from X-ray diffraction, enhancing the understanding of the molecular structure and behavior of these compounds (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Application in Organic Intermediate Synthesis
- These compounds are employed as intermediates in organic synthesis, demonstrating their utility in creating complex molecular structures. This includes applications in nucleophilic substitution reactions and the synthesis of biologically active compounds (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Studies on Molecular Electrostatic Potential and Frontier Molecular Orbitals
- DFT studies extend to the analysis of molecular electrostatic potential and frontier molecular orbitals, offering insights into the physicochemical properties of these compounds. This information is crucial for predicting reactivity and interactions with other molecules (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Exploration of Vibrational Properties and Spectroscopic Analysis
- The vibrational properties and spectroscopic characteristics of these compounds are explored, providing a deeper understanding of their physical and chemical properties. This research is essential for applications in material science and molecular engineering (Wu, Chen, Chen, & Zhou, 2021).
properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-15-16(9-10)7-5-6-14/h8-9H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKJAULGXVGMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719217 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile | |
CAS RN |
1022092-33-6 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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